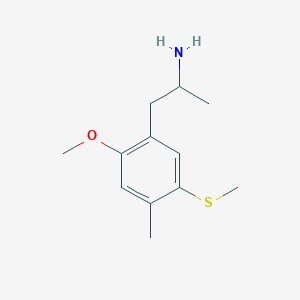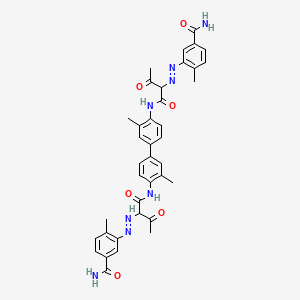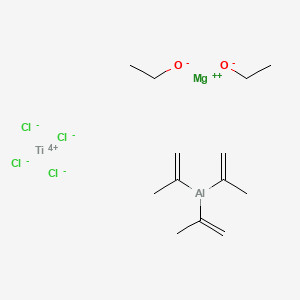
Prallethrin, (1R,4S)-cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prallethrin, (1R,4S)-cis-, is a synthetic pyrethroid insecticide known for its high efficacy in controlling a wide range of insects. It is commonly used in household insecticides, such as mosquito repellents and fly sprays. The compound is characterized by its rapid knockdown effect on insects, making it a popular choice for pest control.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prallethrin, (1R,4S)-cis-, involves several steps. One common method includes the reaction of chrysanthemic acid with an alcohol derivative under specific conditions to form the ester linkage. The process typically involves the use of catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of Prallethrin, (1R,4S)-cis-, follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Prallethrin, (1R,4S)-cis-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Prallethrin into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed.
Major Products Formed
Applications De Recherche Scientifique
Prallethrin, (1R,4S)-cis-, has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying the behavior of pyrethroids and their interactions with other chemicals.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Explored for potential use in developing new insecticides with improved safety profiles.
Industry: Utilized in the formulation of various pest control products, contributing to public health by reducing insect-borne diseases.
Mécanisme D'action
Prallethrin, (1R,4S)-cis-, exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and preventing normal nerve signal transmission. This leads to paralysis and eventual death of the insect. The compound’s high affinity for insect sodium channels over mammalian ones contributes to its selective toxicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Permethrin: Another widely used pyrethroid with similar insecticidal properties.
Cypermethrin: Known for its high potency and broad-spectrum activity.
Deltamethrin: Noted for its effectiveness against a wide range of insect pests.
Uniqueness
Prallethrin, (1R,4S)-cis-, stands out due to its rapid knockdown effect and high efficacy at low concentrations. Its specific stereochemistry contributes to its unique mode of action and selectivity, making it a valuable tool in pest control.
Propriétés
Numéro CAS |
114028-47-6 |
|---|---|
Formule moléculaire |
C19H24O3 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
[(1S)-2-methyl-4-oxo-3-prop-2-ynylcyclopent-2-en-1-yl] (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H24O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h1,9,14,16-17H,8,10H2,2-6H3/t14-,16-,17-/m0/s1 |
Clé InChI |
SMKRKQBMYOFFMU-XIRDDKMYSA-N |
SMILES isomérique |
CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@@H](C2(C)C)C=C(C)C)CC#C |
SMILES canonique |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12778858.png)













